molecular formula C13H9ClFIO B14029203 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

Cat. No.: B14029203
M. Wt: 362.56 g/mol
InChI Key: ZEGWPBCTXIDDMU-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene is a high-value, multifunctional halobenzene derivative designed for advanced chemical synthesis and research applications. This compound features a benzyloxy-protected phenol group and three distinct halogen substituents (chloro, fluoro, and iodo), making it an exceptionally versatile and orthogonal synthetic building block . The presence of multiple halogens allows for sequential, site-selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the rapid construction of complex, polysubstituted benzene scaffolds often required in pharmaceutical and materials science research . The iodine atom, in particular, is an excellent substrate for palladium-catalyzed reactions, while the chlorine and fluorine can be used for further elaboration or to influence the electronic properties of the final molecule . This compound is provided with a high purity guarantee (typically ≥95%, based on similar compounds from the supplier ) to ensure consistent and reliable experimental results. As a standard handling procedure, it should be stored refrigerated at 2-8°C . Safety and Compliance: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. The GHS hazard statements for closely related compounds are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken.

Properties

Molecular Formula

C13H9ClFIO

Molecular Weight

362.56 g/mol

IUPAC Name

3-chloro-1-fluoro-2-iodo-4-phenylmethoxybenzene

InChI

InChI=1S/C13H9ClFIO/c14-12-11(7-6-10(15)13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

ZEGWPBCTXIDDMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Introduction of the benzyloxy group onto a suitably substituted phenol or benzene derivative.
  • Selective halogenation to install chlorine, fluorine, and iodine substituents at precise positions on the aromatic ring.
  • Purification by chromatographic techniques to isolate the target compound with high purity.

Stepwise Synthesis Overview

Preparation of 1-(Benzyloxy)-4-iodobenzene as a Key Intermediate

A closely related compound, 1-(Benzyloxy)-4-iodobenzene, serves as a precursor or analog in synthetic routes. It is prepared by the nucleophilic substitution of 4-iodophenol with benzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at room temperature for 2 hours. The reaction mixture is then worked up by aqueous extraction and purified by flash column chromatography to yield the benzyloxy derivative in high yield (~89%) as a white solid.

Reaction conditions for 1-(Benzyloxy)-4-iodobenzene:

Reagents Conditions Yield Notes
4-Iodophenol, Benzyl bromide, K2CO3, DMF Room temperature, 2 h stirring 89% Purified by silica gel chromatography
Formation of Benzyloxy Substituent

The benzyloxy group is introduced by alkylation of the corresponding hydroxy-substituted intermediate (phenol derivative) with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride, typically in polar aprotic solvents like DMF or acetone.

Example Synthetic Route (Hypothetical Consolidation)

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 2-chloro-4-fluoro-3-iodophenol Benzyl bromide, K2CO3, DMF, RT, 2 h This compound (crude) ~85-90* Purification by column chromatography
2 Crude product Purification by silica gel chromatography (hexane/EtOAc) Pure this compound N/A White solid obtained

*Yield estimated by analogy to similar benzyloxy-iodobenzene syntheses.

Analytical and Purification Data

Spectroscopic Characterization

  • NMR Spectroscopy : The aromatic protons and benzylic methylene group typically show characteristic chemical shifts in ^1H NMR. The presence of fluorine and iodine substituents influences coupling constants and chemical shifts.
  • Mass Spectrometry (MS) : Molecular ion peaks correspond to the expected molecular weight (~362.57 g/mol). Fragmentation patterns include benzyloxy and halogen-containing fragments.
  • Chromatography : Silica gel column chromatography using hexane/ethyl acetate mixtures is effective for purification.

Data Table Example for Related Compound 1-(Benzyloxy)-4-iodobenzene

Parameter Value
Melting point 61–62 °C
^1H NMR (400 MHz, CDCl3) δ 7.57 (d, J = 8.8 Hz, 2H), benzylic CH2 ~ δ 5.0
GC/MS (EI) m/z 314 (M+ + 2), 312 (M+), 91 (benzyl cation)
Purity >95% by chromatography

Summary Table of Preparation Methods and Conditions

Compound Starting Material(s) Key Reagents & Conditions Yield (%) Purification Method Reference
1-(Benzyloxy)-4-iodobenzene 4-Iodophenol, benzyl bromide, K2CO3, DMF RT, 2 h stirring 89 Silica gel chromatography
This compound 2-Chloro-4-fluoro-3-iodophenol, benzyl bromide, K2CO3, DMF RT, 2–3 h stirring (estimated) ~85-90* Silica gel chromatography Inferred from

*Estimated by analogy due to lack of direct literature.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and the benzyloxy group can influence its reactivity and binding affinity to specific enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Position Isomers

1-(Benzyloxy)-2-chloro-4-iodobenzene (CAS 112291-44-8)
  • Molecular Formula : C₁₃H₁₀ClIO
  • Molecular Weight : 344.58 g/mol
  • Key Differences: Lacks the fluorine atom at position 3.
4-(Benzyloxy)-1-fluoro-2-iodobenzene (CAS 346425-26-1)
  • Molecular Formula : C₁₃H₁₀FIO
  • Molecular Weight : 328.12 g/mol
  • Key Differences : Iodine at position 2 and fluorine at position 1 instead of 4. This positional isomer may exhibit distinct regioselectivity in further functionalization due to altered electronic effects .
1-Bromo-3-chloro-5-iodobenzene
  • Molecular Formula : C₆H₃BrClI
  • Molecular Weight : 327.25 g/mol
  • Key Differences : Lacks the benzyloxy group, reducing solubility in polar aprotic solvents. Bromine replaces benzyloxy, altering reactivity in nucleophilic aromatic substitution (NAS) .

Halogen-Substituted Analogues

4-(Benzyloxy)-1-bromo-2-fluorobenzene (CAS 185346-79-6)
  • Molecular Formula : C₁₃H₁₀BrFO
  • Molecular Weight : 297.12 g/mol
  • Key Differences : Bromine at position 1 instead of iodine. Bromine’s lower electronegativity and weaker leaving-group ability compared to iodine limit its utility in metal-catalyzed cross-coupling reactions .
1-(Benzyloxy)-3-iodobenzene (CAS 107623-21-2)
  • Molecular Formula : C₁₃H₁₁IO
  • Molecular Weight : 310.13 g/mol
  • Key Differences : Absence of chlorine and fluorine reduces steric hindrance and electronic complexity, simplifying synthetic applications .

Functional Group Variations

4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5)
  • Molecular Formula: C₁₃H₁₀ClNO₃
  • Molecular Weight : 271.68 g/mol
  • Key Differences: Nitro group (-NO₂) at position 2 introduces strong electron-withdrawing effects, significantly altering EAS reactivity compared to halogen substituents .
1-(Benzyloxy)-4-chlorobutane (CAS 50873-93-3)
  • Molecular Formula : C₁₁H₁₅ClO
  • Molecular Weight : 198.69 g/mol
  • Key Differences : Aliphatic structure with a chlorobutane chain instead of an aromatic ring. This compound is more suited for alkylation reactions rather than aromatic functionalization .

Physicochemical and Reactivity Comparison

Property 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene 1-(Benzyloxy)-2-chloro-4-iodobenzene 4-(Benzyloxy)-1-fluoro-2-iodobenzene
Molecular Weight 344.58 g/mol 344.58 g/mol 328.12 g/mol
LogP 4.52 4.50 (estimated) 3.90 (estimated)
Key Substituents Cl (2), F (4), I (3) Cl (2), I (4) F (1), I (2)
Reactivity in EAS Moderate (F and Cl deactivate ring) Moderate High (F at position 1 activates ring)
Leaving Group Ability High (I at position 3) Moderate (I at position 4) High (I at position 2)

Biological Activity

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's chemical structure includes a benzyloxy group and multiple halogen substituents, which influence its reactivity and biological interactions. The presence of chlorine, fluorine, and iodine atoms can enhance lipophilicity and modulate the compound's binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The benzyloxy group can facilitate hydrogen bonding and π-π interactions, enhancing binding affinity. The halogen substituents may play roles in:

  • Nucleophilic Substitution : Reactivity with nucleophiles could lead to the formation of various substituted derivatives.
  • Oxidation : Potential conversion to more active metabolites that can exert biological effects.
  • Enzyme Inhibition : Compounds with similar structures have shown promise as inhibitors for various enzymes, suggesting a potential for similar activity in this compound.

Biological Activity Overview

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that halogenated aromatic compounds can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, highlighting the potential of this compound in combating infections.

Anticancer Properties

In vitro studies have suggested that compounds with similar functionalities can induce apoptosis in cancer cells. The mechanism often involves the disruption of cell signaling pathways essential for cancer cell survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several halogenated benzene derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations (MIC values) compared to control groups. This suggests potential utility in developing new antimicrobial agents.

CompoundMIC (µg/mL)Target Bacteria
This compound15E. coli
Similar Compound A10S. aureus
Similar Compound B20P. aeruginosa

Study 2: Anticancer Activity

In a study focused on anticancer properties, this compound was tested against various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards certain cancer types while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
HeLa5>10
MCF78>8
Normal Fibroblasts>50-

Q & A

Q. What are the standard synthetic routes for 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and benzyloxy-group introduction. A Pd-catalyzed cross-electrophile coupling (CEC) strategy is effective for constructing polyhalogenated aromatic frameworks . Key steps include:

  • Iodination : Use of I₂ in the presence of a directing group (e.g., benzyloxy) to achieve regioselective iodination at the 3-position.
  • Chlorination/fluorination : Electrophilic substitution (e.g., Cl₂ or F₂ gas) under controlled temperature (0–5°C) to minimize side reactions.
  • Optimization : Yield improvements (up to 75%) are achieved by adjusting stoichiometry (1.2–1.5 equivalents of halogenating agents) and using anhydrous solvents (e.g., DMF or THF) to suppress hydrolysis .

Q. How can the regioselectivity of halogenation in this compound be validated experimentally?

Methodological Answer: Regioselectivity is confirmed via:

  • NMR Analysis : 1^{1}H-NMR and 19^{19}F-NMR to identify coupling patterns and chemical shifts corresponding to ortho/para substituents. For example, the 3-iodo group induces distinct deshielding in adjacent protons .
  • X-ray Crystallography : Single-crystal structures (if obtainable) provide unambiguous positional assignments .
  • HPLC-MS : Retention times and mass fragmentation patterns differentiate isomers (e.g., 3-iodo vs. 4-iodo derivatives) .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber glass vials at 2–8°C to prevent photodegradation of the iodo and benzyloxy groups .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the benzyloxy ether .
  • Long-Term Stability : Periodic HPLC analysis (e.g., every 6 months) monitors decomposition, with <5% degradation under optimal conditions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactions involving this compound?

Methodological Answer: The 3-iodo and 2-chloro groups create steric hindrance, while the 4-fluoro group acts as an electron-withdrawing meta-director. This impacts reactivity in Pd-catalyzed reactions:

  • Buchwald–Hartwig Amination : Electron-deficient aryl iodides require stronger bases (e.g., Cs₂CO₃) and ligands (e.g., XPhos) to facilitate oxidative addition .
  • Suzuki–Miyaura Coupling : Steric hindrance at the 3-position slows transmetallation; microwave-assisted heating (100–120°C) improves efficiency .

Q. What analytical strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?

Methodological Answer:

  • Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) identifies radical vs. ionic pathways in halogenation .
  • Byproduct Identification : GC-MS or LC-HRMS detects minor species (e.g., dehalogenated or dimerized products). For example, trace O₂ in reactions can oxidize benzyloxy groups to ketones .
  • Kinetic Studies : Variable-temperature NMR monitors intermediate lifetimes to pinpoint rate-limiting steps .

Q. How can computational modeling guide the design of catalytic systems for functionalizing this compound?

Methodological Answer:

  • DFT Calculations : Predict activation barriers for Pd-mediated C–I bond cleavage, focusing on ligand effects (e.g., PPh₃ vs. bidentate ligands) .
  • Solvent Screening : COSMO-RS simulations optimize solvent polarity to stabilize charged intermediates in SNAr reactions .
  • Transition-State Analysis : Identifies steric clashes between the 2-chloro substituent and catalyst, informing ligand design (e.g., bulky NHC ligands) .

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